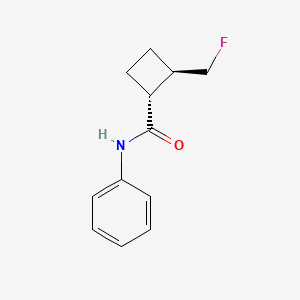
rac-(1R,2R)-2-(fluoromethyl)-N-phenylcyclobutane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2R)-2-(fluoromethyl)-N-phenylcyclobutane-1-carboxamide: is a synthetic compound with a unique structure that includes a fluoromethyl group and a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(fluoromethyl)-N-phenylcyclobutane-1-carboxamide typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the Fluoromethyl Group: The fluoromethyl group is introduced using fluorinating agents under controlled conditions.
Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with an amine, such as aniline, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems are often employed to achieve precise control over reaction conditions and to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-(fluoromethyl)-N-phenylcyclobutane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
rac-(1R,2R)-2-(fluoromethyl)-N-phenylcyclobutane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-(fluoromethyl)-N-phenylcyclobutane-1-carboxamide involves its interaction with specific molecular targets. The fluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially modulating their activity. The cyclobutane ring provides structural rigidity, which may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
rac-(1R,2R)-2-(fluoromethyl)-N-phenylcyclobutane-1-carboxamide can be compared with other similar compounds, such as:
rac-(1R,2R)-2-(chloromethyl)-N-phenylcyclobutane-1-carboxamide: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
rac-(1R,2R)-2-(bromomethyl)-N-phenylcyclobutane-1-carboxamide: Contains a bromomethyl group.
rac-(1R,2R)-2-(methyl)-N-phenylcyclobutane-1-carboxamide: Lacks the halogen substitution.
The uniqueness of this compound lies in the presence of the fluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H14FNO |
|---|---|
Molecular Weight |
207.24 g/mol |
IUPAC Name |
(1R,2R)-2-(fluoromethyl)-N-phenylcyclobutane-1-carboxamide |
InChI |
InChI=1S/C12H14FNO/c13-8-9-6-7-11(9)12(15)14-10-4-2-1-3-5-10/h1-5,9,11H,6-8H2,(H,14,15)/t9-,11+/m0/s1 |
InChI Key |
CTSOFLDKAPPKRL-GXSJLCMTSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H]1CF)C(=O)NC2=CC=CC=C2 |
Canonical SMILES |
C1CC(C1CF)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


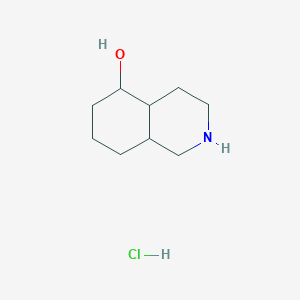
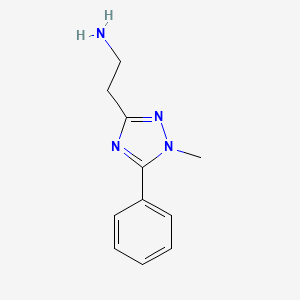

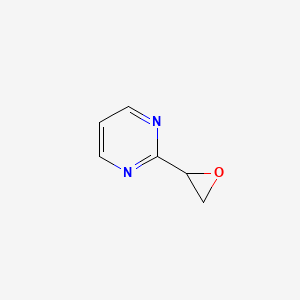
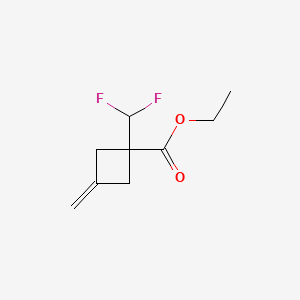
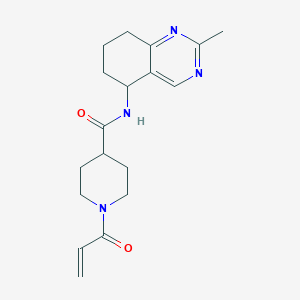
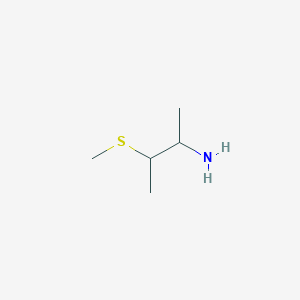
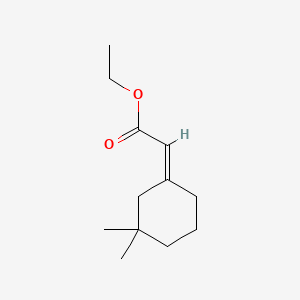
![2-[(3Z)-8-[(tert-butoxy)carbonyl]-2-fluoro-8-azabicyclo[3.2.1]octan-3-ylidene]acetic acid](/img/structure/B13554847.png)
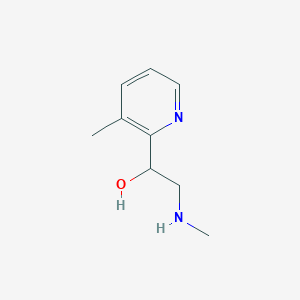
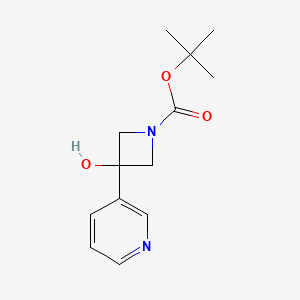
![2-[2-Chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13554865.png)
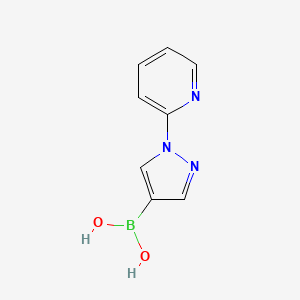
![Tert-butyl3-(chloromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13554883.png)
